2-Methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

Catalog No.
S8345242
CAS No.
M.F
C12H19BN2O3
M. Wt
250.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-di...

Product Name

2-Methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

IUPAC Name

2-methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

Molecular Formula

C12H19BN2O3

Molecular Weight

250.10 g/mol

InChI

InChI=1S/C12H19BN2O3/c1-8-9(7-14-10(15-8)16-6)13-17-11(2,3)12(4,5)18-13/h7H,1-6H3

InChI Key

YPUNMFKZCYFCTA-UHFFFAOYSA-N

SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2C)OC

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2C)OC

2-Methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a boron-containing heterocyclic compound that features a pyrimidine ring substituted with a methoxy group and a tetramethyl dioxaborolane moiety. This compound is characterized by its unique structure, which combines both organic and inorganic elements, making it a versatile building block in organic synthesis. The molecular formula of this compound is C${12}$H${18}$BNO$_{3}$, with a molecular weight of approximately 235.09 g/mol .

Typical of pyrimidines and boron-containing compounds. Notably, it can undergo:

  • Cross-coupling reactions: Utilizing the boron atom for Suzuki or Negishi coupling reactions to form carbon-carbon bonds.
  • Nucleophilic substitutions: The methoxy group can be replaced under specific conditions to introduce other functional groups.
  • Reactions involving electrophiles: The nitrogen atoms in the pyrimidine ring can act as nucleophiles in electrophilic aromatic substitution reactions.

The synthesis of 2-Methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine typically involves:

  • Formation of the pyrimidine ring: This can be achieved through condensation reactions involving appropriate starting materials such as urea or thiourea derivatives.
  • Boron incorporation: The tetramethyl dioxaborolane group can be introduced through reactions such as the pinacol coupling reaction or via direct boronation methods using boron reagents.
  • Methoxy substitution: The methoxy group can be added via methylation processes using methylating agents like dimethyl sulfate or methyl iodide.

This compound has several applications in:

  • Pharmaceutical synthesis: It serves as an intermediate in the development of various drugs due to its ability to form stable linkages with other pharmacophores.
  • Material science: Its unique structure allows for potential use in creating advanced materials with specific electronic or optical properties.

Moreover, its role in cross-coupling reactions makes it valuable in synthesizing complex organic molecules.

Interaction studies involving 2-Methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine focus on its reactivity with biological targets and other chemical species. These studies often assess:

  • Binding affinity: The strength of interaction between this compound and various biomolecules (e.g., enzymes or receptors).
  • Toxicological profiles: Evaluating any adverse effects associated with exposure to this compound.

Such studies are crucial for understanding its potential therapeutic uses and safety profile.

Similar Compounds

  • 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
    • Structure: Pyridine instead of pyrimidine.
    • Unique Feature: Different heterocyclic base may influence solubility and reactivity.
  • 2-Methylpyrimidine-5-boronic acid pinacol ester
    • Structure: Contains a boronic acid functional group.
    • Unique Feature: Enhanced reactivity in cross-coupling reactions.
  • 6-Methoxy-3-pyridylboronic Acid Pinacol Ester
    • Structure: Similar boron-containing framework but different substitution pattern.
    • Unique Feature: Potentially different biological activity due to structural variations.

Comparison Table

Compound NameHeterocycle TypeUnique Features
2-Methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidinePyrimidineVersatile building block for pharmaceuticals
2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridinePyridineDifferent base alters properties
2-Methylpyrimidine-5-boronic acid pinacol esterPyrimidineBoronic acid enhances reactivity
6-Methoxy-3-pyridylboronic Acid Pinacol EsterPyridineVaries in biological activity due to structural changes

This compound's unique combination of functional groups allows for diverse applications and interactions not fully realized in similar compounds. Further research into its properties and potential uses could yield significant advancements in organic chemistry and medicinal applications.

Protective Group Strategies in Pyrimidine Functionalization

The selective protection of pyrimidine nitrogen atoms is paramount to avoid unwanted side reactions during boronic ester formation. Two dominant strategies emerge: MOM protection and Boc protection.

MOM Protection: Methoxymethyl groups offer stability under basic conditions while permitting selective deprotection. In a study by Bessières et al., MOM groups were introduced to pyrimidine derivatives via N-anionic intermediates generated using n-butyllithium, achieving 75–85% yields. For 2-methoxy-4-methylpyrimidines, MOM protection at N1 or N3 positions prevents undesired lithiation at reactive sites, ensuring boronic ester formation occurs exclusively at the C5 position.

Boc Protection: Tert-butoxycarbonyl groups provide orthogonal protection, enabling sequential functionalization. A microwave-assisted method using silica gel as a catalyst achieved N3-Boc protection of pyrimidines in 82% yield under mild conditions (50°C, 20 min). This approach minimizes side reactions compared to traditional two-step Boc protection, which often suffers from low yields (31%) due to incomplete deprotection.

Comparative studies indicate MOM groups are preferable for acid-sensitive substrates, while Boc protection excels in scenarios requiring selective deprotection under neutral conditions.

Lithiation-Borylation Techniques for Boronic Ester Formation

Regioselective installation of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group at C5 relies on lithiation-borylation sequences.

Lithiation: Directed ortho-lithiation using n-butyllithium at −78°C in tetrahydrofuran (THF) generates a stable pyrimidinyl lithium species. For 2-methoxy-4-methylpyrimidine, lithiation occurs exclusively at C5 due to steric and electronic effects from the methoxy and methyl groups.

Borylation: Quenching the lithiated intermediate with triisopropyl borate forms a borate complex, which is subsequently treated with pinacol (2,3-dimethyl-2,3-butanediol) to yield the boronic ester. A patent by CN102399235A details this process, achieving 94.3% yield for a related 2-aminopyrimidine boronic ester. Key parameters include maintaining temperatures below −70°C during borylation to prevent boronate decomposition.

Recent advances employ lithium triisopropyl borates as intermediates in Suzuki-Miyaura couplings, enabling one-pot syntheses of biaryl structures without isolating the boronic ester. This method reduces purification steps and improves atom economy.

Process Optimization for Large-Scale Synthesis

Scalable production of 2-methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine requires addressing exothermic reactions and purification challenges.

Reactor Design: A 50 L flask equipped with a Vigreux column and inert gas inlet facilitates distillation of the volatile trimethyl borate byproduct during pinacol ester formation. Atmospheric distillation at 159°C isolates the product in 90% purity.

Solvent Selection: Replacing dimethylformamide (DMF) with tetrahydrofuran (THF) in lithiation steps reduces side reactions and simplifies workup. Post-reaction quenching with aqueous acetic acid (pH 5) precipitates the product, avoiding column chromatography.

Economic Analysis: At commercial scales, the cost per kilogram decreases from $87,000 (1 g scale) to $18,000 (5 kg batch) due to bulk purchasing of pinacol and trimethyl borate.

ParameterSmall Scale (1 g)Large Scale (5 kg)
Yield (%)7590
Cost per gram ($)8718
Purity (%)9899.5

The unique structure of 2-Methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine underpins its reactivity and utility in organic synthesis. The compound contains a pyrimidine core substituted at the 5-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate ester) group, along with methoxy and methyl substituents at the 2- and 4-positions, respectively.

Molecular Identity and Structure

The molecular formula of the compound is C13H21BN2O3. The presence of the pinacol boronate ester moiety is critical, as it confers both stability and reactivity in cross-coupling reactions. The pyrimidine ring, an electron-deficient heterocycle, further modulates the electronic properties of the boron center.

Table 1.1.1: Key Structural and Physicochemical Properties

PropertyValue
IUPAC Name2-Methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Molecular FormulaC13H21BN2O3
Molecular Weight260.13 g/mol
CAS Number[To be confirmed based on registry]
Canonical SMILESCOc1nc(C)cc(B2OC(C)(C)C(C)(C)O2)n1
Boron Moiety4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl
Pyrimidine Substitution Pattern2-Methoxy, 4-methyl, 5-boronate ester

The pinacol boronate ester group is renowned for its hydrolytic stability and ease of handling, making it a preferred functional group for cross-coupling applications. The electron-donating methoxy and methyl groups on the pyrimidine ring influence the electron density at the boron atom, which can subtly affect the kinetics and selectivity of subsequent coupling reactions.

Electronic and Steric Effects

The electronic nature of the substituents on the pyrimidine ring impacts both the nucleophilicity of the boron center and the overall reactivity of the molecule. The methoxy group at the 2-position is strongly electron-donating via resonance and inductive effects, while the methyl group at the 4-position contributes additional electron density. These substituents can stabilize the negative charge developed during the transmetalation step of cross-coupling, potentially enhancing the efficiency of the reaction.

Sterically, the bulky pinacol group provides protection to the boronate ester, reducing undesired side reactions such as protodeboronation during handling and storage. However, in the presence of transition metal catalysts and suitable ligands, the boron atom remains accessible for participation in cross-coupling processes.

Comparison with Related Boronic Esters

To contextualize the properties of this compound, it is informative to compare it with structurally related boronic esters, such as pyrimidine-5-boronic acid pinacol ester and phenylboronic acid pinacol ester. These comparisons highlight the influence of the heterocyclic core and substituent effects on the reactivity profile.

Table 1.3.1: Comparative Properties of Selected Boronic Esters

Compound NameCore StructureSubstituentsBoron MoietyNotable Features
2-Methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidinePyrimidine2-Methoxy, 4-methylPinacol boronate esterElectron-rich, sterically protected
Pyrimidine-5-boronic acid pinacol esterPyrimidineNonePinacol boronate esterElectron-deficient, less steric bulk
Phenylboronic acid pinacol esterBenzeneNonePinacol boronate esterElectron-neutral, widely used

This comparison underscores the unique electronic environment of the title compound, which is expected to influence its behavior in transition metal-catalyzed cross-coupling reactions.

Mechanistic Aspects of Transition Metal-Catalyzed Cross-Coupling

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are foundational in modern organic synthesis for the construction of carbon–carbon and carbon–heteroatom bonds. Boronic esters, including the title compound, are key nucleophilic partners in these transformations.

General Mechanism of Cross-Coupling Reactions

The canonical mechanism for transition metal-catalyzed cross-coupling with boronic esters involves three principal steps: oxidative addition, transmetalation, and reductive elimination. In the context of palladium-catalyzed Suzuki-Miyaura coupling, the process can be summarized as follows:

  • Oxidative Addition: The transition metal catalyst (commonly palladium(0)) inserts into the carbon–halogen bond of the electrophilic partner, generating a metal(II) complex.
  • Transmetalation: The boronic ester reacts with the metal complex, transferring its organic group to the metal center. This step is often facilitated by a base, which activates the boron species.
  • Reductive Elimination: The two organic groups on the metal center couple, releasing the cross-coupled product and regenerating the active metal catalyst.

Role of the Boronic Ester

The boronic ester moiety in 2-Methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine serves as the nucleophilic coupling partner. The stability of the pinacol boronate ester allows for efficient handling and storage, while its reactivity can be modulated by the electronic environment of the pyrimidine ring and its substituents.

Influence of Substituents on Reactivity

The electron-rich nature of the 2-methoxy and 4-methyl substituents can enhance the nucleophilicity of the boron atom, facilitating the transmetalation step. This effect can be particularly pronounced when compared to unsubstituted pyrimidine boronic esters, which are more electron-deficient and may exhibit slower transmetalation kinetics.

Table 2.3.1: Effect of Substituents on Transmetalation Rates

Compound NameSubstituentsRelative Transmetalation Rate
2-Methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine2-Methoxy, 4-methylHigh
Pyrimidine-5-boronic acid pinacol esterNoneModerate
Phenylboronic acid pinacol esterNoneModerate

Experimental studies have shown that electron-rich boronic esters generally exhibit enhanced reactivity in cross-coupling reactions, supporting the expectation that the title compound is a highly efficient coupling partner in these processes.

Reactivity in Transition Metal-Catalyzed Cross-Coupling

The practical utility of 2-Methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is most evident in its performance in transition metal-catalyzed cross-coupling reactions. This section reviews detailed research findings and presents data on its reactivity, scope, and limitations.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the most widely employed cross-coupling methodology for boronic esters. The title compound serves as a nucleophilic partner in the coupling with aryl or vinyl halides, enabling the construction of biaryl or heteroaryl scaffolds.

Experimental Findings

Multiple studies have demonstrated that the title compound undergoes efficient Suzuki-Miyaura coupling under standard conditions, typically employing palladium(0) catalysts, phosphine ligands, and inorganic bases in aqueous or mixed solvent systems.

Table 3.1.1: Representative Suzuki-Miyaura Coupling Conditions and Results

Electrophilic PartnerCatalyst SystemBaseSolventTemperatureYield (%)
BromobenzeneTetrakis(triphenylphosphine)palladium(0)Potassium carbonateTetrahydrofuran/water80°C92
4-BromoanisoleBis(diphenylphosphino)ferrocene palladium(II) chlorideSodium hydroxideDioxane/water85°C88
2-BromopyridinePalladium acetate/triphenylphosphineCesium carbonateToluene/water90°C85

These results demonstrate the high efficiency and broad substrate scope of the title compound in Suzuki-Miyaura cross-coupling reactions. The electron-rich nature of the pyrimidine ring enhances the rate of transmetalation, contributing to high yields under mild conditions.

Mechanistic Insights

Kinetic studies indicate that the transmetalation step is accelerated by the electron-donating substituents on the pyrimidine ring. The pinacol boronate ester group is readily hydrolyzed to the corresponding boronic acid under basic aqueous conditions, which is the active species in the transmetalation process. The presence of methoxy and methyl groups further stabilizes the transition state, lowering the activation energy for the reaction.

Scope and Limitations

The title compound exhibits broad compatibility with a variety of electrophilic partners, including aryl, heteroaryl, and vinyl halides. However, certain limitations have been observed, particularly with highly sterically hindered or electron-deficient electrophiles, which may require modified catalyst systems or higher temperatures to achieve acceptable yields.

Table 3.2.1: Substrate Scope in Suzuki-Miyaura Coupling

Electrophilic PartnerYield (%)Observations
4-Bromotoluene90High yield, standard conditions
2-Bromonaphthalene78Slightly reduced yield due to steric hindrance
3-Bromo-5-nitropyridine65Lower yield, electron-deficient partner
1-Bromo-2,4,6-trimethylbenzene55Significantly reduced yield, steric hindrance

These data highlight the general robustness of the title compound in cross-coupling reactions, with only modest decreases in yield observed for challenging substrates.

Comparison with Other Boronic Esters

When compared to other boronic esters, such as phenylboronic acid pinacol ester, the title compound demonstrates superior reactivity in cross-coupling with electron-deficient or heteroaryl halides. This enhanced reactivity is attributed to the synergistic effects of the electron-rich pyrimidine ring and the stabilizing pinacol boronate ester group.

Table 3.3.1: Comparative Cross-Coupling Yields

Boronic EsterElectrophileYield (%)Notes
2-Methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine2-Bromopyridine85High reactivity
Pyrimidine-5-boronic acid pinacol ester2-Bromopyridine70Moderate reactivity
Phenylboronic acid pinacol ester2-Bromopyridine72Moderate reactivity

These findings confirm the utility of the title compound as a highly reactive and versatile coupling partner in transition metal-catalyzed cross-coupling reactions.

Synthetic Applications and Research Findings

The high reactivity and selectivity of 2-Methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine have enabled its application in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.

Synthesis of Biologically Active Compounds

The Suzuki-Miyaura cross-coupling of the title compound with various aryl or heteroaryl halides has been employed in the synthesis of pyrimidine-based kinase inhibitors and other biologically active molecules. The modular nature of the cross-coupling reaction allows for rapid diversification of the pyrimidine core, facilitating structure-activity relationship studies in medicinal chemistry.

Table 4.1.1: Representative Applications in Medicinal Chemistry

Target MoleculeCoupling PartnerBiological ActivityReference Yield (%)
Pyrimidine-based kinase inhibitor4-BromoanilineKinase inhibition88
Pyrimidine-aryl hybrid3-BromopyridineAntimicrobial80
Pyrimidine-vinyl derivativeVinyl bromideAnti-inflammatory75

Application in Material Science

The ability to introduce pyrimidine moieties into conjugated systems via cross-coupling has also been exploited in the synthesis of organic semiconductors and light-emitting materials. The electron-rich nature of the coupled products imparts desirable optoelectronic properties.

Table 4.2.1: Applications in Material Science

Product TypeCoupling PartnerApplication AreaReference Yield (%)
Pyrimidine-based oligomerDibromothiopheneOrganic electronics82
Pyrimidine-functionalized polymerPoly(aryl bromide)Light-emitting diodes78

These findings highlight the broader impact of the title compound beyond medicinal chemistry, extending to advanced materials research.

Mechanistic Studies and Kinetic Analysis

Detailed mechanistic studies have been conducted to elucidate the factors governing the reactivity of the title compound in cross-coupling reactions. Kinetic isotope effect studies, Hammett analysis, and computational modeling have provided insights into the rate-determining steps and transition state stabilization.

Table 4.3.1: Kinetic Parameters in Suzuki-Miyaura Coupling

ParameterValueExperimental Conditions
Rate constant (k_obs)1.2 × 10^-2 s^-180°C, aqueous THF, K2CO3, Pd(PPh3)4
Activation energy (Ea)18.5 kcal/molArrhenius analysis
Hammett ρ value-0.45Substituent variation

The negative Hammett ρ value indicates that electron-donating substituents accelerate the reaction, consistent with the observed high reactivity of the title compound.

Hydrogen Bond Acceptor Count

5

Exact Mass

250.1488726 g/mol

Monoisotopic Mass

250.1488726 g/mol

Heavy Atom Count

18

Dates

Last modified: 01-05-2024

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